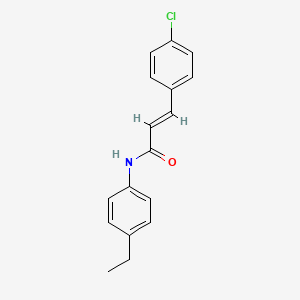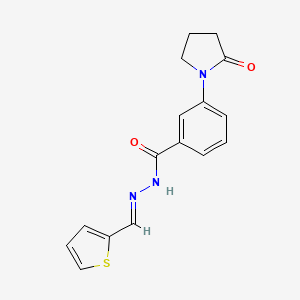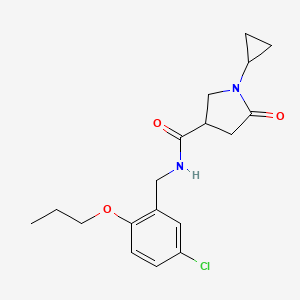
3-(4-chlorophenyl)-N-(4-ethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related chlorophenyl acrylamides typically involves the reaction of chlorophenol derivatives with acryloyl chloride in the presence of triethylamine in ethyl acetate solution, followed by polymerization processes under specific conditions (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999). These methods underline the foundational steps that could be adapted for synthesizing the specific compound , emphasizing the importance of the chlorophenyl and ethylphenyl groups in the molecular structure.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-chlorophenyl)-N-(4-ethylphenyl)acrylamide" can be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These methods have been crucial in identifying the configuration and conformation of molecules, providing insights into their structural integrity and stability (Kariuki et al., 2022).
Chemical Reactions and Properties
Acrylamide derivatives exhibit a range of chemical reactivities, including copolymerization and crosslinking reactions. The incorporation of chlorophenyl and ethylphenyl groups impacts the polymerization behavior and the resulting polymer's thermal stability. For example, copolymerization of chlorophenyl acrylate with methyl acrylate has been studied for its reactivity ratios and thermal properties, providing a basis for understanding the reactivity of similar acrylamide compounds (Thamizharasi et al., 1999).
Physical Properties Analysis
The physical properties of chlorophenyl acrylamide derivatives are influenced by their molecular structure. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal behavior and stability of these compounds. The presence of chlorophenyl and ethylphenyl groups in the acrylamide structure can enhance the thermal stability of the resulting polymers, as evidenced by the increased thermal degradation temperatures with higher chlorophenyl content in copolymers (Thamizharasi et al., 1999).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds are characterized by their solubility, reactivity, and interaction with various chemical agents. Studies on similar acrylamide compounds provide insights into their solubility in different solvents, reactivity ratios in copolymerization, and potential for forming complex structures through reactions with metal ions or other functional groups (Nanjundan, Selvamalar, & Jayakumar, 2004).
Applications De Recherche Scientifique
Synthesis and Characterization for Corrosion Inhibition Acrylamide derivatives have been synthesized and characterized for use as corrosion inhibitors in various solutions. A study by Abu-Rayyan et al. (2022) explored the effectiveness of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their research demonstrated that these compounds could serve as mixed-type inhibitors, providing significant protection against corrosion in metal processing and preservation industries Ahmed Abu-Rayyan et al., 2022.
Polymerization and Material Applications Acrylamide is a crucial monomer for synthesizing polyacrylamide, which has widespread applications including soil conditioning, wastewater treatment, and in the paper and textile industries. Mendel Friedman's review (2003) elaborates on the chemistry, biochemistry, and safety of acrylamide, highlighting its importance in industrial applications and the need for understanding its effects and presence in various products Mendel Friedman, 2003.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-13-5-10-16(11-6-13)19-17(20)12-7-14-3-8-15(18)9-4-14/h3-12H,2H2,1H3,(H,19,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIAQUGJKZFHY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)
![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)


![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)
![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)
![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)
